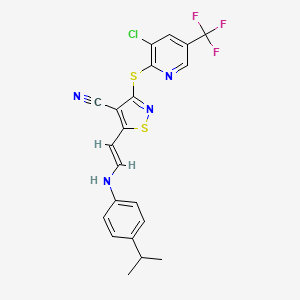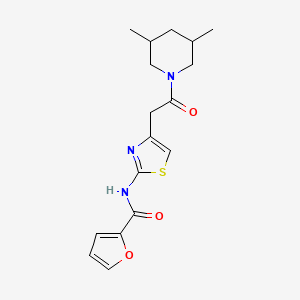
N-(4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is not directly mentioned in the provided papers. However, the papers discuss related compounds with potential biological activities, such as HIV-1 entry inhibition and antiproliferative effects against cancer cell lines. These compounds share structural motifs with the compound , such as the furan-2-carboxamide moiety, which is a common feature in the molecules studied for their biological activities .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions including Suzuki-Miyaura cross-coupling followed by Knoevenagel condensation . Although the exact synthesis of N-(4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is not detailed, similar synthetic strategies could potentially be applied. The use of microwave irradiation has been reported to enhance yields and rates of similar reactions .
Molecular Structure Analysis
The molecular structure of compounds related to the one has been designed to fit into specific biological targets. For instance, the compounds described in paper are designed to occupy space in the hydrophobic pocket on the HIV-1 gp41 NHR trimer, which is crucial for their inhibitory activity. Molecular docking studies are often employed to optimize the interactions between the compound and its target .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are characterized by the formation of bonds through cross-coupling and condensation reactions . These reactions are essential for constructing the complex molecular architecture required for biological activity. The reactivity of the furan-2-carboxamide moiety, in particular, is a key aspect of the chemical behavior of these molecules .
Physical and Chemical Properties Analysis
While the physical and chemical properties of N-(4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide are not explicitly provided, related compounds exhibit properties that make them suitable for biological applications. These properties include solubility, stability, and the ability to interact with biological targets. The molecular size of these compounds, ranging from 437-515 Da, suggests they have the appropriate dimensions for interacting with protein targets . Additionally, the antiproliferative activities of similar compounds against various cancer cell lines indicate that they possess the necessary chemical attributes to exert biological effects .
Applications De Recherche Scientifique
Molecular and Electronic Structure Studies
A thiazole-based heterocyclic amide, structurally similar to the compound of interest, was synthesized and investigated for its antimicrobial activity. The structure was characterized using various spectroscopy methods, and its molecular and electronic structures were explored through single-crystal X-ray diffraction (XRD) and density functional theory (DFT) modeling. This compound exhibited good antimicrobial activity against a range of microorganisms, suggesting potential for pharmacological and medical applications (Cakmak et al., 2022).
Antiprotozoal Agents
Another study focused on the synthesis of 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, a compound derived from a furan-2-yl precursor. This research aimed to explore the compound's antiprotozoal properties, demonstrating significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating strong potential as an antiprotozoal agent (Ismail et al., 2004).
Anti-Influenza Activity
Furan-carboxamide derivatives were synthesized and evaluated for their potency against the H5N1 influenza virus. A series of these derivatives displayed significant anti-influenza activity, with one compound, in particular, showing promising results against the H5N1 virus, highlighting the potential of furan-carboxamide derivatives in treating lethal influenza A viruses (Yongshi et al., 2017).
Antileukemic Activity
A study investigated the synthesis and antileukemic activity of 5-thienyl- or 5-(2-furyl)-2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine bis(alkylcarbamates) and derivatives. These compounds demonstrated good antileukemic activity, comparable to that of mitomycin, suggesting their potential as therapeutic agents for leukemia (Ladurée et al., 1989).
Antimicrobial and Anticancer Activities
Chalcone derivatives, including those with furan-2-yl groups, were synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds exhibited high cytotoxicity against the MCF-7 cell line, indicating their potential for development as antimicrobial and anticancer agents (Zaki et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
N-[4-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-11-6-12(2)9-20(8-11)15(21)7-13-10-24-17(18-13)19-16(22)14-4-3-5-23-14/h3-5,10-12H,6-9H2,1-2H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYXTESYZCTMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2,3-Dihydro-1-benzofuran-5-sulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol](/img/structure/B2538595.png)
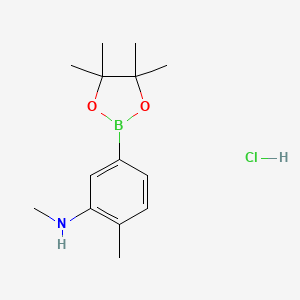
amino}cyclobutan-1-ol](/img/structure/B2538599.png)
![[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2538600.png)
![2-[[2-(4-Methoxyphenyl)-5-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2538603.png)
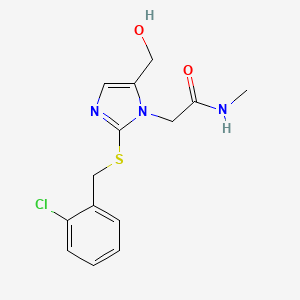
![2-(4-ethylphenyl)-3-oxo-N-phenethyl-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
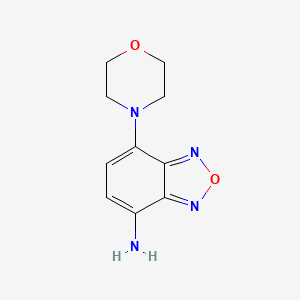
![1-(1-Methylpyrazol-4-yl)-2-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2538612.png)


![4-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2538616.png)
![3-Fluorosulfonyloxy-5-[[(3R,4S)-4-methoxyoxolan-3-yl]carbamoyl]pyridine](/img/structure/B2538617.png)
